Product packaging for 1-Aminopentan-2-ol(Cat. No.:CAS No. 189769-47-9)

1-Aminopentan-2-ol

Cat. No.: B7721184
CAS No.: 189769-47-9
M. Wt: 103.16 g/mol
InChI Key: ZRUPXAZUXDFLTG-UHFFFAOYSA-N
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Description

Overview of Amino Alcohol Structural Motifs in Chemistry and Biology

Amino alcohols are a fundamental class of organic compounds characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) functional group. This bifunctional nature imparts unique chemical reactivity and allows them to participate in a wide range of chemical transformations and biological interactions. The vicinal amino alcohol motif, where the amino and hydroxyl groups are attached to adjacent carbon atoms, is particularly prevalent in nature. researchgate.net

These structural motifs are integral components of many biologically crucial molecules. researchgate.netacs.org For instance, the amino acids serine and threonine, fundamental building blocks of proteins, contain a vicinal amino alcohol structure. researchgate.net This motif is also found in sphingolipids like sphingosine, which are key components of cell membranes and are involved in cellular signaling pathways. researchgate.net Furthermore, vital hormones and neurotransmitters, such as epinephrine (B1671497) and norepinephrine, are amino alcohols. researchgate.net The widespread presence of this motif extends to antibiotics and antiviral glycosidase inhibitors, highlighting its importance in medicinal chemistry. nih.gov The ability of amino alcohols to act as flexible building blocks in synthetic, material, and polymer chemistry further underscores their significance. acs.org

Rationale for Investigating 1-Aminopentan-2-ol (B1266407) in Advanced Chemical and Biomedical Research

This compound, a simple chiral amino alcohol, has garnered significant interest in advanced research due to its utility as a versatile building block and a tool for studying biological processes. Its specific structure makes it a valuable intermediate in organic synthesis, particularly for the creation of more complex chiral molecules and ligands. evitachem.com The enantiomeric purity of this compound is crucial as it influences the stereochemistry and reactivity of the final products in asymmetric catalysis.

In the biomedical field, this compound serves as a substrate for enzymes like phenylethanolamine N-methyltransferase and is used in computer-aided drug design to develop new ligands for specific receptors. chemicalbook.comchemicalbook.com A notable recent application involves its use as a chemical tool in proteomics. Due to its structural similarity to the side chain of 5-hydroxylysine (B44584), a post-translationally modified amino acid, this compound is used to validate and develop selective chemical methods for studying protein modifications. rsc.org This research aids in understanding the roles of protein hydroxylation in cellular regulation and disease. rsc.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5343-35-1
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name This compound
Physical Form Liquid
InChI Key ZRUPXAZUXDFLTG-UHFFFAOYSA-N

Data sourced from PubChem and other chemical suppliers. chemicalbook.comsigmaaldrich.comnih.govuni.lu

Historical Context and Evolution of Research on this compound and Related Compounds

The study of amino alcohols dates back several decades, with early research focusing on their synthesis from natural amino acids. cdnsciencepub.com In the 1940s and 1950s, significant progress was made in developing methods for the chemoselective O-acylation of hydroxyamino acids, a key transformation in their chemical manipulation. nih.gov Early synthetic routes to 2-amino alcohols involved the reduction of amino acid esters using reagents like sodium in alcohol. cdnsciencepub.com Over time, these methods were refined, for instance, by acetylating the amino acid esters to improve reduction yields. cdnsciencepub.com Later, the use of lithium aluminum hydride to reduce free amino acids provided a more direct path to amino alcohols. cdnsciencepub.com

As the importance of stereochemistry became more apparent, methods for resolving racemic mixtures of amino alcohols were developed. For 1-amino-alkan-2-ol compounds, including this compound, resolution techniques using chiral resolving agents like N-tosyl-leucine were established. google.comgoogle.com These methods allow for the separation of the R and S enantiomers, which is critical for their application in asymmetric synthesis and pharmaceutical development. google.comgoogle.com The evolution of these synthetic and separation techniques has been pivotal in making optically active amino alcohols like this compound more accessible for advanced research applications. cdnsciencepub.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-amino-3,3-dimethylbutan-2-ol
1-amino-hexan-2-ol
1-aminopentan-3-ol (B1277956)
(2R,3R)-3-aminopentan-2-ol hydrochloride
(S)-1-Aminopentan-3-ol
2-amino-1,3,4-butanetriol
4-Aminopentan-2-ol (B1281818)
5-amino-2-pentanol
5-hydroxylysine
Acetic anhydride
Acetyl chloride
Epinephrine
Ethanol (B145695)
Ethyl acetamidomalonate
Glycolaldehyde
Hydroxypyruvate
Isosteviol
N-tosyl-leucine
Norepinephrine
Perchloric acid
Phenylethanolamine N-methyltransferase
Propylene oxide
Pyruvate
Serine
Sphingosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B7721184 1-Aminopentan-2-ol CAS No. 189769-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUPXAZUXDFLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275931, DTXSID501316108
Record name 1-aminopentan-2-ol
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Record name 1-Amino-2-pentanol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5343-35-1, 189769-47-9
Record name 1-Amino-2-pentanol
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Record name 2-Pentanol, 1-amino-
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Record name 1-Amino-2-pentanol
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Advanced Synthetic Methodologies for 1 Aminopentan 2 Ol

Stereoselective Synthesis of 1-Aminopentan-2-ol (B1266407)

Stereoselective synthesis is paramount for accessing the individual stereoisomers of this compound. These strategies can be broadly categorized into methods that establish the chiral centers through reduction, ring-opening, or diastereoselective bond formation.

Asymmetric reduction of a prochiral ketone precursor, such as 1-aminopentan-2-one (B13318251) or its protected derivatives, is a direct and powerful route to chiral this compound. This can be achieved using either chemical catalysts or biocatalysts.

Biocatalytic reduction of ketones represents an environmentally favorable and highly selective method for producing chiral alcohols. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are frequently employed for the asymmetric reduction of α-functionalized ketones to yield vicinal amino alcohols with high stereoselectivity. researchgate.net These enzymatic processes are valued for their efficiency and operation under mild conditions. researchgate.net

A common strategy involves the reduction of a 2-azido ketone precursor, which can subsequently be reduced to the corresponding amine. The use of different ADHs allows for access to both enantiomers of the target amino alcohol with excellent optical purity. rsc.org For instance, a chemoenzymatic one-pot sequence can be designed where the stereoselective reduction of a 2-azido ketone by an ADH is the key asymmetric step, followed by a chemical reduction (e.g., hydrogenation using palladium nanoparticles) of the azide (B81097) to an amine. rsc.org

Dynamic kinetic resolution (DKR) is another powerful strategy, particularly for α-amino ketones which can be prone to racemization. In a biocatalytic DKR, a ketoreductase can be used in conjunction with a racemization catalyst, such as pyridoxal-5-phosphate (PLP), to convert a racemic α-aminoketone entirely into a single, highly enantio- and diastereomerically enriched 1,2-amino alcohol. researchgate.net

Table 1: Examples of Biocatalytic Reduction for Amino Alcohol Synthesis
Enzyme TypeSubstrate TypeKey FeatureStereoselectivityReference
Alcohol Dehydrogenase (ADH)2-Azido KetonesEnables access to both enantiomers by selecting appropriate (R)- or (S)-selective enzymes.Excellent (ee >99%) rsc.org
Ketoreductase (KRED)α-Amino Ketones (racemic)Used in Dynamic Kinetic Resolution (DKR) with a racemization co-catalyst (PLP).High diastereo- and enantioselectivity researchgate.net
F420-dependent ADHProchiral KetonesReduces various ketones to enantiopure (S)-alcohols.Excellent (>99 % ee) nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This method is robust, although it requires stoichiometric amounts of the chiral auxiliary. acs.org

For the synthesis of amino alcohols, a common approach involves the use of oxazolidinone auxiliaries, which can be derived from readily available amino alcohols. wikipedia.org An acylated oxazolidinone can undergo diastereoselective alkylation or, in a relevant transformation for this compound, a diastereoselective reduction of a ketone moiety.

An innovative strategy combines asymmetric catalysis with the use of a chiral auxiliary. In this approach, an achiral precursor is catalytically converted into a substrate bearing a transient chiral auxiliary. This newly formed chiral center then directs a subsequent diastereoselective reaction. For example, a palladium-catalyzed carboetherification can install a chiral oxazolidine (B1195125) on a propargylic amine, which then controls the stereoselective hydrogenation of a double bond to create the amino alcohol precursor. acs.org This method merges the advantages of catalysis with the reliability of auxiliary-based control. acs.org

The asymmetric ring-opening of epoxides is a powerful and atom-economical method for synthesizing enantiopure β-amino alcohols. acs.org The synthesis of this compound via this route would typically involve the ring-opening of a precursor like 1,2-epoxypentane (B89766) with an amine nucleophile, or the opening of a 2-propyl-aziridine with a hydroxide.

The key challenge is to control the regioselectivity and enantioselectivity of the nucleophilic attack. This has been addressed through the development of various chiral catalytic systems. Lanthanide complexes, for example, have been shown to be effective catalysts. Lanthanide iodo binaphtholates can catalyze the enantioselective ring-opening of meso-epoxides with aromatic amines, producing β-amino alcohols with high enantiomeric excess (up to 93% ee). acs.org

Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts for this transformation. A chiral MOF was used to catalyze the enantioselective ring-opening of meso-epoxides by aromatic amines, achieving good yields and ee values up to 89%. rsc.orgnih.gov Furthermore, cooperative dual-catalyst systems, combining a chiral amine and a chiral Lewis acid, have been developed for the highly enantioselective ring-opening of epoxides with fluoride, demonstrating the potential for complex catalytic systems to achieve high selectivity. acs.org

Table 2: Catalytic Systems for Enantioselective Epoxide Ring-Opening
Catalyst SystemEpoxide TypeNucleophileKey OutcomeReference
Lanthanide Iodo Binaphtholatesmeso-EpoxidesAromatic Aminesβ-amino alcohols with up to 93% ee. acs.org
Chiral Metal-Organic Framework (UTSA-32a)meso-EpoxidesAromatic AminesGood yields and up to 89% ee. rsc.orgnih.gov
W-bishydroxamic acid (W-BHA)Epoxy allylic alcoholsAminesKinetic resolution of epoxides. researchgate.net
Dual Catalyst (Chiral Amine + Chiral Lewis Acid)meso and terminal EpoxidesFluorideProducts in up to 95% ee. acs.org

When synthesizing a molecule with multiple stereocenters like this compound, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Many synthetic routes aim to produce a single diastereomer, typically the syn or anti isomer.

One prominent strategy for the diastereoselective synthesis of anti-1,2-amino alcohols relies on the addition of organometallic reagents to α-N,N-dibenzylamino aldehydes, which are readily prepared from natural α-amino acids. ull.es The stereochemical outcome is dictated by the reaction conditions, which can favor either chelation-controlled or non-chelation-controlled addition pathways to produce the desired diastereomer with high selectivity (de > 95%). ull.es

Another approach involves the diastereoconvergent synthesis, where a mixture of diastereomers of the starting material is converted into a single diastereomer of the product. For example, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives can produce anti-1,2-amino alcohols. rsc.org In this process, the original allylic stereocenter is destroyed and then reformed with high selectivity, making the diastereomeric purity of the starting material irrelevant. rsc.org

Asymmetric Reduction Strategies

Chemoenzymatic and Biocatalytic Pathways to this compound

Chemoenzymatic and fully biocatalytic pathways offer elegant and sustainable solutions for the synthesis of chiral amino alcohols. These routes combine the high selectivity of enzymes with the versatility of chemical reactions or construct multi-step enzymatic cascades that mimic natural metabolic pathways. rsc.orgrsc.org

A powerful chemoenzymatic approach integrates biocatalytic asymmetric reduction with chemical catalysis in a one-pot process. For example, an alcohol dehydrogenase can reduce a 2-azido ketone to the corresponding azido (B1232118) alcohol with high enantioselectivity. Subsequently, a palladium nanoparticle catalyst is added to the same vessel to hydrogenate the azide group, yielding the final 1,2-amino alcohol. rsc.org This method avoids the isolation of intermediates and often uses more environmentally benign solvents like water. rsc.org

Fully biocatalytic cascades can be designed to produce amino alcohols from simple, achiral precursors. acs.org One such pathway involves a two-enzyme cascade. researchgate.netuni-greifswald.de An engineered transketolase can catalyze the asymmetric carboligation of achiral aldehydes (e.g., propanal and hydroxypyruvate) to form a chiral α-hydroxy ketone. researchgate.net A second enzyme, an ω-transaminase, then converts the ketone into an amine, establishing the second stereocenter and yielding the final amino diol product. researchgate.netuni-greifswald.de While this specific example leads to an aminodiol, the principle is directly applicable to this compound synthesis.

More advanced biosynthetic platforms utilize engineered polyketide synthases (PKS). biorxiv.org These modular enzymes can be programmed to assemble a carbon skeleton of a specific length. By incorporating a terminal thioreductase (TR) domain, the PKS can be made to release an aldehyde. This aldehyde can then be converted into an amino alcohol by a subsequent transaminase (TA) step, all within an engineered microbial host. biorxiv.orgbiorxiv.org This platform has been successfully used to produce 1-aminopentan-3-ol (B1277956), demonstrating its potential for the programmed biosynthesis of various amino alcohols. biorxiv.orgbiorxiv.org

Novel Chemical Synthesis Approaches

Alongside biocatalytic methods, novel chemical synthesis strategies are being developed to improve the efficiency, safety, and scalability of producing fine chemicals.

Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch chemistry, including enhanced heat transfer, improved safety, and higher reproducibility. researchgate.netbeilstein-journals.org This technology has been applied to the multi-step synthesis of complex molecules where intermediates are generated and consumed in a continuous stream. google.com

While a dedicated continuous flow synthesis for this compound is not detailed in the literature, the synthesis of a key intermediate for the drug hydroxychloroquine, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, provides a highly relevant model. beilstein-journals.org This process involves pumping solutions of a precursor, 5-iodopentan-2-one, and 2-(ethylamino)ethan-1-ol through a heated reactor coil and then through a packed bed reactor containing a base like potassium carbonate. beilstein-journals.org The integration of continuous stirred tank reactors (CSTRs) can accommodate steps that require longer reaction times, such as hydrogenation. beilstein-journals.org

Table 4: Example Parameters for Continuous Flow Synthesis of a Pentan-2-one Intermediate

Parameter Value/Description Reference
Reactants 5-iodopentan-2-one (1.0 M in THF), 2-(ethylamino)ethan-1-ol (1.0 M in THF) beilstein-journals.org
Flow Rate 0.5 mL/min per reactant stream beilstein-journals.org
Reactor 1 10 mL reactor coil beilstein-journals.org
Reactor 2 Packed bed of potassium carbonate at 100 °C beilstein-journals.org
Residence Time (Coil) 10 minutes beilstein-journals.org

| Yield | 86% for the intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one | beilstein-journals.org |

Reductive amination is a cornerstone reaction for synthesizing amines from carbonyl compounds. fkit.hr The one-step direct reductive amination of a ketone precursor, such as 1-hydroxy-2-pentanone, with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst is a primary route. fkit.hr

Studies on the reductive amination of the related compound 1-hydroxy-2-propanone in a continuous fixed-bed gas-phase reactor have identified key process parameters. fkit.hr Commercial nickel and copper catalysts are effective, with nickel showing higher selectivity towards the desired amino alcohol. fkit.hr The reaction is sensitive to the molar ratios of the reactants; an optimal H₂/ketone ratio of 25 was found to maximize selectivity. fkit.hr A major challenge in this reaction is the formation of by-products, such as cis- and trans-isomers of dimethylpiperazines, which arise from dimerization and cyclization of intermediates. fkit.hr

An alternative two-step approach involves first converting the ketone to an oxime, followed by hydrogenation of the oxime to the amine. researchgate.netgoogle.com This method can be advantageous in flow chemistry, as it avoids the use of ammonia, which has poor solubility in common organic solvents like THF. google.com The oxime can be readily formed and then reduced using Raney nickel under a hydrogen atmosphere in a CSTR. google.com

Table 5: Comparison of Catalysts for Reductive Amination of 1-Hydroxy-2-propanone

Catalyst Optimal Temperature Selectivity to Amino Alcohol Key By-products Reference
Nickel-based 130 °C ~45% Dimethylpiperazines fkit.hr

| Copper-Chromium | 210 °C | Lower than Nickel | Dimethylpiperazines, 1,2-Propanediol | fkit.hr |

Mechanochemical Synthesis Conditions

Mechanochemistry represents a green and highly efficient approach for the synthesis of vicinal amino alcohols, the class of compounds to which this compound belongs. This solid-state method, often employing a ball mill, circumvents the need for bulk solvents, reduces reaction times, and can lead to high product yields and purity.

Research into the mechanochemical reduction of N-protected α-amino acids has demonstrated its effectiveness in producing the corresponding β-amino alcohols. researchgate.net This transformation confirms the utility of mechanochemistry as a versatile and environmentally conscious synthetic protocol for this class of molecules. researchgate.net The process typically involves the milling of an N-protected α-amino acid with a reducing agent. The mechanical energy supplied during milling facilitates the chemical transformation directly in the solid state. This method has been shown to proceed without racemization of the chiral center, a critical factor for producing enantiomerically pure compounds. researchgate.net

Table 1: Research Findings on Mechanochemical Synthesis of Vicinal Amino Alcohols

ParameterFindingSource
Methodology Reduction of the carboxylic function of N-protected α-amino acids to β-amino alcohols. researchgate.net
Apparatus Ball mill or similar mechanochemical reactor. researchgate.net
Key Advantage Green synthetic route, avoiding bulk solvents. researchgate.net
Reported Yields 85-89% researchgate.net
Product Purity Very high purity achieved. researchgate.net
Stereointegrity The process occurs without racemization of the stereocenter. researchgate.net

Resolution and Purification of this compound Enantiomers

The separation of racemic mixtures of this compound into its individual enantiomers is a crucial step for its use in asymmetric synthesis. Classical resolution via diastereomeric salt formation and modern chromatographic techniques are the predominant methods employed.

Diastereomeric Salt Formation and Selective Crystallization

A well-established method for resolving racemic this compound involves the formation of diastereomeric salts using a chiral resolving agent. google.com This technique leverages the different physical properties, particularly solubility, of the resulting diastereomers. google.com

One effective process utilizes an enantiomer of N-tosyl-leucine, such as (S)-N-tosyl-leucine ((S)-TOSLEU), as the resolving agent. google.com When racemic this compound is mixed with (S)-TOSLEU in a suitable solvent like absolute ethanol (B145695), two diastereomeric salts are formed: ((R)-1-aminopentan-2-ol)-((S)-TOSLEU) and ((S)-1-aminopentan-2-ol)-((S)-TOSLEU). Due to their distinct three-dimensional structures, these salts exhibit different solubilities in the chosen solvent. One salt will preferentially crystallize from the solution while the other remains dissolved. google.com

The crystallized diastereomeric salt can then be isolated by filtration. Subsequently, the desired enantiomer of this compound is liberated from the salt by treatment with a base, such as sodium hydroxide, followed by extraction with an organic solvent. google.com A key advantage of this method is the potential to recover the resolving agent from the mother liquor for reuse. google.com

Table 2: Parameters for Diastereomeric Salt Resolution of this compound

ParameterDescriptionSource
Racemic Mixture (±)-1-Aminopentan-2-ol google.com
Resolving Agent An enantiomer of N-tosyl-leucine (e.g., (S)-TOSLEU). google.com
Stoichiometry 1 equivalent of racemic this compound with 0.5 to 1 equivalent of the resolving agent. google.com
Solvent Absolute ethanol or other suitable organic solvent free of water. google.com
Separation Principle Fractional crystallization based on the differential solubility of the formed diastereomeric salts. google.com
Enantiomer Recovery Treatment of the isolated diastereomeric salt with a basic solution (e.g., NaOH) and subsequent extraction. google.com

Chromatographic Chiral Separation Methods

High-performance liquid chromatography (HPLC) is a powerful and widely used analytical and preparative technique for the separation of enantiomers. csfarmacie.cz The direct resolution of this compound enantiomers is typically achieved using HPLC systems equipped with a chiral stationary phase (CSP). researchgate.net

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation.

For the separation of amino alcohols, polysaccharide-based CSPs are particularly effective. sioc-journal.cn These include derivatives of cellulose (B213188) and amylose, such as those found in Chiralcel® and Chiralpak® columns. sioc-journal.cnyakhak.org The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a polar modifier, most commonly an alcohol such as 2-propanol. csfarmacie.czsioc-journal.cn The precise ratio of hexane to alcohol is optimized to achieve the best balance between resolution and analysis time. This chromatographic method is essential for determining the enantiomeric purity of the products obtained from asymmetric synthesis or classical resolution. yakhak.org

Table 3: Typical Conditions for Chromatographic Chiral Separation of Amino Alcohols

ParameterDescriptionSource(s)
Technique High-Performance Liquid Chromatography (HPLC) csfarmacie.cz
Stationary Phase Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD). sioc-journal.cnyakhak.org
Separation Principle Differential interaction and formation of transient diastereomeric complexes with the CSP. researchgate.net
Mobile Phase Mode Normal-phase csfarmacie.cz
Typical Solvents Hexane / 2-Propanol mixture. csfarmacie.czsioc-journal.cn
Application Analytical determination of enantiomeric excess and preparative separation of enantiomers. yakhak.org

Chemical Transformations and Derivatization of 1 Aminopentan 2 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-aminopentan-2-ol (B1266407) is a key site for various chemical modifications, including the formation of amides, alkylation, acylation, and the generation of Schiff bases. cymitquimica.comevitachem.com

Amidation and Peptide Coupling Reactions

The primary amine of this compound can readily participate in amidation reactions with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. These reactions are fundamental in the synthesis of more complex molecules. For instance, in the total synthesis of Desferrioxamine B, a chelating agent used to treat iron overload, 5-aminopentan-1-ol is a key starting material. Its primary amine is protected and then undergoes a series of amide coupling reactions to build the final trimeric hydroxamic acid structure. acs.org

Peptide coupling, a specific type of amidation, involves the formation of a peptide bond between the amine of this compound and a carboxylic acid of an amino acid or peptide. This reaction is crucial for incorporating the this compound moiety into peptides, which can have significant biological applications.

ReactantReagent/ConditionsProduct TypeReference
Carboxylic AcidCoupling agents (e.g., DCC, EDC)Amide acs.org
Acyl ChlorideBase (e.g., triethylamine)Amide smolecule.com
AnhydrideHeat or catalystAmide smolecule.com
Amino AcidPeptide coupling reagentsPeptide

Alkylation and Acylation of the Amine Group

The nucleophilic primary amine of this compound can be alkylated by reacting with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming secondary amines. evitachem.com Similarly, acylation of the amine group can be achieved using acylating agents to introduce an acyl group. smolecule.com

In a notable example, enantiopure amino alcohols, including derivatives of this compound, undergo reductive amination with aldehydes, followed by reduction with sodium borohydride (B1222165) to yield secondary amino alcohols. This process has been utilized in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net

ReactionReagentProduct TypeReference
AlkylationAlkyl HalideSecondary Amine evitachem.com
Reductive AminationAldehyde, then reducing agent (e.g., NaBH4)Secondary Amine researchgate.net
AcylationAcyl Chloride or AnhydrideAmide smolecule.com

Schiff Base Formation and Iminization

The primary amine of this compound reacts with aldehydes or ketones to form Schiff bases, also known as imines. derpharmachemica.com This condensation reaction involves the formation of a carbon-nitrogen double bond (azomethine group). derpharmachemica.cominnovareacademics.in The reaction with aldehydes is generally more facile than with ketones. derpharmachemica.com Schiff bases are versatile intermediates in organic synthesis and have been shown to exhibit a broad range of biological activities. derpharmachemica.com

The formation of Schiff bases is a key step in various chemical and biological processes. For example, in the analysis of protein modifications, the oxidized form of a molecule structurally similar to this compound is conjugated to beads and then released by forming a Schiff base with methoxyamine for detection. rsc.org

ReactantConditionsProductReference
AldehydeSpecific pH, catalyst may be neededSchiff Base (Aldimine) derpharmachemica.com
KetoneCatalyst, specific pH, azeotropic removal of waterSchiff Base (Ketimine) derpharmachemica.com

Reactions Involving the Secondary Alcohol Functionality

The secondary hydroxyl group in this compound is also a site for various chemical transformations, including oxidation to carbonyl compounds and the formation of esters and ethers. evitachem.com

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol group of this compound can be oxidized to a ketone, specifically 1-aminopentan-2-one (B13318251). This transformation is a key reaction in chemical proteomics. For instance, periodate-based chemistry can selectively oxidize the vicinal diol-like structure of this compound to an aldehyde, a reaction that is highly selective for this isomer over others like 1-aminopentan-3-ol (B1277956). rsc.orgrsc.org This selective oxidation is crucial for the identification and analysis of specific protein modifications. rsc.org The resulting aldehyde can then be further derivatized for detection and analysis. rsc.orgrsc.org

Oxidizing AgentProductApplication ContextReference
Periodate (B1199274)Aldehyde (from cleavage)Chemical Proteomics rsc.orgrsc.org
Standard Oxidizing AgentsKetone (1-Aminopentan-2-one)General Synthesis smolecule.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. evitachem.com This reaction is often catalyzed by an acid. Boric acid has been shown to be an effective catalyst for the esterification of α-hydroxycarboxylic acids. acs.org

Etherification, the formation of an ether from the alcohol, can also be achieved. In high-temperature water, amino alcohols can undergo reactions where the hydroxyl group is displaced. rsc.org Nucleophilic substitution reactions can also lead to the formation of ethers. smolecule.com

ReactionReagentProductReference
EsterificationCarboxylic Acid (with acid catalyst)Ester evitachem.comacs.org
EtherificationAlkyl Halide (Williamson ether synthesis conditions)Ether smolecule.com
Intramolecular CyclizationHigh Temperature WaterCyclic Ether rsc.org

Halogenation and Elimination Reactions

The chemical behavior of this compound is dictated by its two functional groups: a primary amine and a secondary alcohol. These groups can undergo a variety of transformations, including halogenation and elimination, to yield valuable synthetic intermediates.

Halogenation: The hydroxyl group of this compound can be converted to a halide, a better leaving group, using standard halogenating agents. This transformation is a key step for subsequent substitution or elimination reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a chlorine or bromine atom, respectively. The amino group typically requires protection (e.g., as a carbamate) prior to halogenation to prevent side reactions. The direct halogenation of alkanes can also occur under specific conditions, such as free-radical substitution using UV light, but functional group conversion is more common and regioselective for a molecule like this compound. nagwa.com

Elimination: Elimination reactions of this compound, specifically dehydration, involve the removal of the hydroxyl group and a proton from an adjacent carbon to form an alkene. This process is typically acid-catalyzed. masterorganicchemistry.com The hydroxyl group is first protonated by a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to form a good leaving group, water (H₂O). masterorganicchemistry.compearson.com Departure of the water molecule generates a secondary carbocation at the C-2 position. A subsequent deprotonation from either C-1 or C-3 yields a mixture of alkenes. pearson.com According to Zaitsev's rule, the more substituted alkene, pent-2-en-1-amine, would be the major product over the terminal alkene, pent-1-en-1-amine. pearson.com The reaction mechanism is typically considered E1 due to the formation of a carbocation intermediate. masterorganicchemistry.compearson.com

Reaction Type Reagent(s) Protecting Group (Amine) Primary Product
Halogenation (Chlorination)Thionyl Chloride (SOCl₂)Boc, Cbz1-(Protected-amino)pentan-2-yl chloride
Halogenation (Bromination)Phosphorus Tribromide (PBr₃)Boc, Cbz1-(Protected-amino)pentan-2-yl bromide
Elimination (Dehydration)Sulfuric Acid (H₂SO₄), HeatNone (Protonated Amine)1-Aminopent-2-ene

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic structures.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. nih.govkit.edu this compound can serve as a building block for saturated heterocycles. For example, intermolecular condensation of two molecules of this compound could potentially lead to the formation of a substituted piperazine, specifically 2,5-dipropylpiperazine, through a double dehydration reaction.

More commonly, it can react with other bifunctional molecules to create heterocycles. Reaction with a dicarbonyl compound or its equivalent can lead to the formation of various nitrogen-containing rings. mdpi.com For instance, reaction with a 1,2-dicarbonyl compound could yield a substituted pyrazine (B50134) after oxidation. Similarly, bifunctional reagents like phosgene (B1210022) or its equivalents can react with both the amino and hydroxyl groups to form cyclic carbamates (oxazolidinones). The synthesis of pyrimidine (B1678525) derivatives, another important class of heterocycles, often involves the condensation of a bifunctional amine with a β-dicarbonyl compound. nih.gov The use of amino alcohols in cyclization reactions is a well-established strategy for producing diverse heterocyclic scaffolds. acs.orgorganic-chemistry.org

Formation of Macrocyclic Structures

Macrocycles are of significant interest in drug discovery and host-guest chemistry. nih.govunive.it The synthesis of macrocycles often involves the cyclization of a linear precursor containing two reactive functional groups. core.ac.uk this compound can be incorporated as a structural unit into such linear precursors.

The synthesis strategy would involve functionalizing both the amine and hydroxyl groups with moieties capable of participating in a ring-closing reaction. For example, the amine could be acylated with a long-chain carboxylic acid that has a terminal alkyne, while the hydroxyl group is etherified with a group containing a terminal azide (B81097). The resulting linear precursor can then undergo an intramolecular azide-alkyne cycloaddition (a "click reaction") to form the macrocycle. core.ac.ukresearchgate.net Other powerful macrocyclization reactions include ring-closing metathesis (RCM), macrolactonization, and transition metal-catalyzed cross-couplings like the Buchwald-Hartwig amination. nih.govcore.ac.uk The specific stereochemistry of chiral this compound can be used to control the three-dimensional structure of the resulting macrocycle.

Development of Advanced Synthetic Intermediates and Building Blocks

The value of this compound is most evident in its application as a chiral building block for more complex and high-value molecules.

Precursors for Pharmaceutically Relevant Compounds

Chiral 1,2-amino alcohols are crucial structural motifs in a wide range of pharmaceuticals. researchgate.net Compounds like this compound and its isomers serve as versatile precursors in the synthesis of biologically active molecules. Its structure is found within molecules targeting conditions such as cardiovascular and neurodegenerative disorders. smolecule.com The presence of both an amine and a hydroxyl group allows for the formation of hydrogen bonds and other interactions with biological targets like enzymes and receptors. For example, amino alcohols are key components in the synthesis of antiviral drugs like the protease inhibitor atazanavir. researchgate.net The enantiomeric purity of the amino alcohol is often critical for the biological activity of the final pharmaceutical product.

Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, and chiral ligands are central to this field. Chiral 1,2-amino alcohols are among the most successful and widely used precursors for the synthesis of these ligands. researchgate.net The nitrogen of the amine and the oxygen of the alcohol can coordinate to a metal center, forming a stable chelate ring. When a chiral amino alcohol like (R)- or (S)-1-aminopentan-2-ol is used, the stereocenter on the ligand backbone creates a chiral environment around the metal. capes.gov.brmdpi.com

Stereochemical Aspects and Chiral Recognition in 1 Aminopentan 2 Ol Systems

Analysis of Stereoisomeric Forms of 1-Aminopentan-2-ol (B1266407)

This compound is a chiral molecule, a characteristic stemming from the presence of a stereogenic center at the second carbon atom (C2), which is bonded to a hydroxyl (-OH) group, a hydrogen atom, a propyl group (-CH2CH2CH3), and an aminomethyl group (-CH2NH2). nih.gov This chirality means that the compound exists as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated as (R)-1-aminopentan-2-ol and (S)-1-aminopentan-2-ol. nih.gov

While enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral environments, they exhibit distinct optical activity, meaning they rotate plane-polarized light in opposite directions. The racemic mixture, an equal-parts combination of both enantiomers, is optically inactive.

The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is crucial for many applications. A common industrial method involves the formation of diastereomeric salts using a chiral resolving agent. google.com For instance, reacting racemic this compound with an enantiomerically pure acid, such as one of the enantiomers of N-tosyl-leucine, produces a pair of diastereomeric salts. google.comgoogle.com These salts have different solubilities, allowing them to be separated through fractional crystallization. google.comgoogle.com Following separation, the individual enantiomer of this compound can be recovered, often with high enantiomeric purity.

Table 1: Stereoisomeric Forms and Identifiers for this compound

IdentifierRacemic this compound(R)-1-Aminopentan-2-ol(S)-1-Aminopentan-2-ol
IUPAC Name This compound nih.gov(2R)-1-aminopentan-2-ol nih.gov(2S)-1-aminopentan-2-ol
SMILES CCCC(CN)O nih.govCCCC@HO nih.govCCCC@@HO
InChIKey ZRUPXAZUXDFLTG-UHFFFAOYSA-N nih.govZRUPXAZUXDFLTG-RXMQYKEDSA-N nih.govZRUPXAZUXDFLTG-VOTSOKGWSA-N
CAS Number 5343-35-1 nih.gov124368-76-9 nih.gov22724-81-8

Impact of Chirality on Molecular Recognition and Biological Interactions

Chirality is a fundamental principle in biology, as the essential building blocks of life, including amino acids (predominantly L-form) and sugars (D-form), are themselves chiral. biyokimya.vetpensoft.net Consequently, biological systems, such as enzymes and receptors, are inherently chiral environments. biyokimya.vetmdpi.com This intrinsic chirality dictates that they interact differently with the enantiomers of a chiral compound, a phenomenon known as stereoselectivity. biyokimya.vet

The differential interaction between enantiomers and a biological target can lead to significant variations in their pharmacological and toxicological profiles. mdpi.com Often, one enantiomer is responsible for the desired therapeutic effect and is termed the "eutomer," while the other, the "distomer," may be less active, inactive, or even contribute to undesirable effects. mdpi.com Therefore, the enantiomeric purity of a chiral compound is a critical factor in its application.

Enantiomerically pure 1,2-amino alcohols are recognized as important compounds precisely because of their specific biological activities and their utility as building blocks in the synthesis of complex, biologically active molecules. nih.govhims-biocat.eu The precise three-dimensional arrangement of the amino and hydroxyl groups in a single enantiomer of this compound allows for specific, high-affinity binding to a biological target, which would not be possible with the racemic mixture.

Table 2: Principles of Chiral Recognition in Biological Systems

PrincipleDescription
Chiral Environment Biological systems (enzymes, receptors) are composed of chiral molecules (amino acids, sugars), creating a chiral environment. biyokimya.vetpensoft.net
Stereoselectivity A chiral biological target interacts differently with each enantiomer of a chiral molecule, leading to distinct biological responses. biyokimya.vet
Pharmacological Differentiation One enantiomer (eutomer) often exhibits the primary biological activity, while the other (distomer) may be less active or inactive. mdpi.com
Importance of Purity The use of single-enantiomer compounds can lead to improved therapeutic profiles and simpler pharmacokinetics compared to racemic mixtures. mdpi.com

Stereoselective Interactions with Biological Macromolecules

The stereoselective interaction of this compound enantiomers with biological macromolecules is governed by the spatial orientation of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are capable of forming key interactions such as hydrogen bonds and ionic bonds with the active sites of enzymes or the binding pockets of receptors. The specific three-dimensional arrangement of these groups in the (R) and (S) enantiomers determines the precise fit and binding affinity to a macromolecular target.

A documented example of such a stereoselective interaction is the role of this compound as a substrate for the enzyme phenylethanolamine N-methyltransferase. chemicalbook.com Enzymes are highly specific catalysts, and their active sites are structured to bind substrates with a particular stereochemistry. The efficiency of the enzymatic reaction will therefore differ between the (R) and (S) enantiomers of this compound due to the difference in how each fits into the enzyme's active site.

Furthermore, the synthesis of enantiopure 1,2-amino alcohols often utilizes biocatalytic cascades, where multiple enzymes are used in sequence to produce the desired chiral molecule with very high enantiomeric excess. nih.govhims-biocat.eu This approach leverages the inherent high stereoselectivity of enzymes to control the stereochemical outcome of a reaction. This reliance on enzymatic processes underscores the fundamental principle that biological macromolecules operate with a high degree of chiral recognition.

Biological Activities and Mechanistic Investigations of 1 Aminopentan 2 Ol Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 1-aminopentan-2-ol (B1266407) derivatives has been evaluated against a range of pathogenic bacteria and fungi, revealing promising avenues for the development of new therapeutic agents.

Evaluation Against Bacterial and Fungal Pathogens

Studies have demonstrated that derivatives of amino alcohols, including those related to this compound, exhibit notable antibacterial properties, particularly against Gram-positive bacteria. For instance, certain pyrazole-based compounds, which can be synthesized from precursors containing amino alcohol functionalities, have shown excellent activity against strains such as Escherichia coli, Staphylococcus aureus, Citrobacter freundii, and Listeria monocytogenes. nih.govmdpi.com In one study, specific derivatives were active against E. coli, S. aureus, and C. freundii, while another was effective against L. monocytogenes. nih.govmdpi.com However, these particular compounds did not show any antifungal activity against Saccharomyces cerevisiae, Candida glabrata, or Candida albicans. nih.govmdpi.com

Further research into salicylanilide-based peptidomimetics, which can incorporate amino alcohol-like structures, has identified compounds with a broad spectrum of activity. mdpi.comresearchgate.net Notably, derivatives with isobutyl or thiabutyl side chains demonstrated complex antibacterial activity against S. aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis (including vancomycin-resistant strains, VRE), and mycobacteria. mdpi.comresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds against S. aureus were found to be as low as 0.070 to 8.95 μM. mdpi.comresearchgate.net

The following table provides a summary of the antimicrobial activity of selected this compound derivatives and related compounds.

Compound TypeTarget PathogenActivityReference
Pyrazole derivative 12E. coli, S. aureus, C. freundiiActive nih.govmdpi.com
Pyrazole derivative 14L. monocytogenesActive nih.govmdpi.com
Salicylanilide (B1680751) derivative 3eS. aureus (MRSA), E. faecalis (VRE), MycobacteriaBroad spectrum mdpi.comresearchgate.net
Salicylanilide derivative 3fS. aureus (MRSA), E. faecalis (VRE), MycobacteriaBroad spectrum mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Derivations for Antimicrobial Potency

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of investigation. For salicylanilide-based compounds, it has been observed that the nature of the substituent on the linker connecting the chlorsalicylic and 4-CF3-anilide cores significantly influences potency. mdpi.comresearchgate.net The presence of bulky and lipophilic chains, such as isopropyl, isobutyl, or thiabutyl groups, is crucial for high antistaphylococcal and broader antimicrobial activity. mdpi.comresearchgate.net

In the case of pyrazole-based compounds, specific structural features determine their selective antibacterial action. nih.govmdpi.com Modifications to the heterocyclic ring and its substituents can lead to compounds with narrow-spectrum activity against specific bacterial species. nih.govmdpi.com Research on diamine compounds, which share structural similarities with amino alcohols, indicates that altering the chain length and branching can enhance biological activity against particular targets.

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms by which this compound derivatives exert their antimicrobial effects are varied. For some salicylanilide derivatives, a potential mechanism involves the inhibition of the bacterial respiratory chain. mdpi.com This is supported by MTT assays which measure cellular respiration and have shown a significant decrease in bacterial cell viability upon exposure to these compounds. mdpi.com

Another proposed mechanism, particularly for beta-lactam-like structures, is the inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov By inhibiting PBPs, these compounds disrupt cell wall integrity, leading to bacterial cell death. The interaction of these derivatives with molecular targets is often facilitated by their functional groups, such as the amino and hydroxyl groups, which can form hydrogen bonds with biological molecules, thereby influencing their structure and function.

Antioxidant Properties and Free Radical Scavenging Capabilities

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge harmful free radicals.

In Vitro and Cellular Antioxidant Assays

The antioxidant potential of these compounds has been assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate antioxidant activity. innovareacademics.intandfonline.com Studies on 3,4-dihydroxybenzoic acid derivatives, which can be synthesized from amino alcohol precursors, have demonstrated significant radical scavenging ability. tandfonline.comtandfonline.com In one study, the EC50 values (the concentration required to scavenge 50% of DPPH radicals) for these derivatives ranged from 0.093 to 0.118 µM, indicating potent antioxidant properties. tandfonline.comtandfonline.com

Furthermore, metal chelation is another aspect of antioxidant activity. These derivatives have shown the ability to bind to metal ions like iron (Fe³⁺, Fe²⁺) and copper (Cu²⁺), which can otherwise participate in reactions that generate reactive oxygen species. tandfonline.comtandfonline.com Schiff base complexes derived from amino alcohols have also shown good free radical scavenging ability in DPPH assays. innovareacademics.inresearchgate.net

The following table summarizes the antioxidant activity of selected derivatives.

Compound TypeAssayResult (EC50)Reference
3,4-Dihydroxybenzoic acid derivative 8DPPH0.093 µM tandfonline.comtandfonline.com
3,4-Dihydroxybenzoic acid derivative 11DPPH0.118 µM tandfonline.comtandfonline.com
Schiff base complexesDPPHGood scavenging ability innovareacademics.inresearchgate.net

Mechanisms of Oxidative Stress Mitigation

The primary mechanism by which these compounds mitigate oxidative stress is through free radical scavenging. smolecule.commbimph.com Antioxidants donate electrons to neutralize free radicals, thereby preventing them from causing cellular damage. unicam.it The catecholic derivatives, for example, are effective radical scavengers due to the presence of the 3,4-dihydroxybenzoic acid moiety. tandfonline.comtandfonline.com

Another important mechanism is metal chelation. By binding to transition metal ions, these compounds prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. The ability of these derivatives to form stable complexes with iron and copper ions is a key aspect of their antioxidant function. tandfonline.comtandfonline.com The structural arrangement of the amino and hydroxyl groups in the parent this compound molecule provides a foundation for designing derivatives with enhanced chelating capabilities.

Enzyme Modulation and Inhibition Studies

Derivatives of this compound have been identified as modulators of enzyme activity, capable of interacting with various enzymes, including those crucial for metabolic processes. Their specific chemical structure allows them to act as both substrates and inhibitors, influencing cellular pathways.

Interaction with Metabolic Enzymes

The interaction of this compound derivatives with metabolic enzymes is a key area of investigation. These compounds can influence enzyme kinetics by binding to active sites, which can lead to either inhibition or activation of the enzyme. The structural features of these derivatives, such as the position of the amino and hydroxyl groups, play a significant role in their interaction with molecular targets like enzymes and receptors. This modulation of metabolic enzyme activity suggests potential applications in addressing metabolic disorders.

Role as Enzyme Substrates and Inhibitors

Derivatives of this compound have shown notable activity as enzyme inhibitors. For instance, a specific 2,6,9-substituted purine (B94841) derivative, (2R,3S)-3-(6-((4,6-dimethylpyridin-3-ylmethylamino)-9-isopropyl-9H-purin-2-ylamino)pentan-2-ol, also known as fadraciclib, has been developed as a potent inhibitor of cyclin-dependent kinases (CDKs). plos.org CDKs are critical enzymes in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. google.comgoogle.com Fadraciclib has demonstrated high potency in cellular toxicity studies across various cancer cell lines. google.com

In kinase inhibition assays, fadraciclib showed significant activity against several CDK enzymes. The table below summarizes its inhibitory concentrations (IC₅₀) against a panel of kinases. plos.org

EnzymeIC₅₀ (nM)
CDK2/cyclin A3
CDK2/cyclin E3
CDK5/p257
CDK9/cyclin T14
GSK3β11

This table presents the half maximal inhibitory concentration (IC₅₀) of fadraciclib against various enzymes, indicating its high potency, particularly against cyclin-dependent kinases.

Anti-Proliferative and Cytotoxic Activity Investigations

The anti-proliferative and cytotoxic effects of this compound derivatives have been extensively studied, particularly in the context of oncology.

Effects on Cancer Cell Lines

Derivatives of this compound have exhibited significant cytotoxic effects on a range of human cancer cell lines. Fadraciclib, for example, has been tested against various solid tumor and leukemia cell lines, showing potent anti-proliferative activity. plos.orgsemanticscholar.org The growth inhibition (GI₅₀) values for this compound highlight its effectiveness in various cancer models. mdpi.com

Another study on 2,6,9-trisubstituted purine derivatives reported cytotoxic activity against seven different cancer cell lines, with the HL-60 (leukemia) cell line being the most sensitive. semanticscholar.org One of the most effective compounds, 7h, which features an arylpiperazinyl system on the purine ring, showed high potency and selectivity. semanticscholar.org

The table below details the cytotoxic activity of fadraciclib against several human cancer cell lines. plos.org

Cell LineCancer TypeGI₅₀ (nM)
Colo205Colon Carcinoma110
Cal51Breast Carcinoma200
MDA-MB-468Breast Carcinoma260
HCC1954Breast Carcinoma170
MOLM-13Acute Myeloid Leukemia50
MV4-11Acute Myeloid Leukemia50

This table shows the concentration of fadraciclib required to inhibit the growth of various cancer cell lines by 50% (GI₅₀), demonstrating its broad-spectrum anti-proliferative effects.

Cellular Pathway Perturbations (e.g., Cell Cycle, Signaling)

The anti-proliferative activity of this compound derivatives is often linked to their ability to perturb critical cellular pathways. As a potent CDK inhibitor, fadraciclib directly impacts the cell cycle. plos.org Treatment of cancer cells with this compound leads to a decrease in the levels of key cell cycle proteins. google.com For example, in H460 cells, treatment with fadraciclib resulted in the downregulation of Mcl-1, a key pro-survival protein. google.com

Flow cytometry analysis of Colo205 cells treated with fadraciclib showed a significant increase in the sub-G1 population, which is indicative of apoptosis, and a decrease in the S-phase population, suggesting cell cycle arrest. plos.org These findings indicate that the cytotoxic effects of these derivatives are mediated through the disruption of cell cycle progression and the induction of programmed cell death. plos.orgsemanticscholar.org

Applications in Chemical Proteomics and Post-Translational Modification Analysis

Beyond its therapeutic potential, this compound has found applications in the field of chemical proteomics. Specifically, it has been used in the development of a chemical proteomic workflow for the study of protein lysine (B10760008) 5-hydroxylation (5-Hyl), a type of post-translational modification (PTM). rsc.orgrsc.org PTMs are crucial for increasing the functional diversity of the proteome and are involved in nearly all aspects of cell biology. thermofisher.com

In one study, this compound, which is structurally similar to the side chain of 5-hydroxylysine (B44584), was used to validate the specificity of a chemical strategy based on periodate (B1199274) oxidation. rsc.orgresearchgate.net This method allows for the selective enrichment and identification of proteins with 5-Hyl modifications. rsc.org The successful application of this workflow led to the identification of over 1600 5-Hyl sites on 630 proteins in human cells, providing significant insights into the roles of this PTM in processes like transcription and chromatin regulation. rsc.org

Mimicry of Lysine Hydroxylation and Isomer-Selective Probing

A significant application of this compound is its use as a structural mimic for the side chain of 5-hydroxylysine (5-Hyl). rsc.org 5-Hyl is a crucial post-translational modification that regulates protein stability, RNA splicing, and gene expression. researchgate.net The development of methods to study this modification has been challenging due to its chemical inertness and the difficulty in distinguishing it from its constitutional isomers, such as 3-hydroxylysine (B1205930) and 4-hydroxylysine (B1204564). rsc.orgresearchgate.net

The chemical structure of this compound closely resembles the side chain of 5-hydroxylysine, which possesses a vicinal amino and hydroxyl group (a 1,2-amino alcohol). rsc.org This specific arrangement is key to its utility. Researchers have exploited this similarity to develop a highly selective chemical proteomic strategy based on periodate chemistry. rsc.orgresearchgate.net Sodium periodate selectively cleaves the carbon-carbon bond of vicinal diols or amino alcohols, oxidizing them to form reactive aldehydes. rsc.org

To validate the specificity of this approach, experiments were conducted on this compound and its structural isomers, 1-aminopentan-3-ol (B1277956) and 5-amino-2-pentanol, which mimic the side chains of 4-hydroxylysine and 3-hydroxylysine, respectively. rsc.org The results demonstrated that only this compound was readily oxidized by periodate and subsequently conjugated with a labeling agent like methoxyamine. rsc.org This confirmed the high selectivity of the periodate reaction for the 1,2-amino alcohol structure, enabling specific probing of 5-hydroxylysine modifications over other isomers. rsc.org

Table 1: Isomer-Selective Reactivity with Sodium Periodate

Compound Structural Mimic Of Vicinal Amino Alcohol Periodate Oxidation Result Source
This compound 5-Hydroxylysine Yes Readily Oxidized rsc.org
1-Aminopentan-3-ol 4-Hydroxylysine No No Reaction rsc.org
5-Aminopentan-2-ol 3-Hydroxylysine No No Reaction rsc.org

Methodology Development for Protein Modification Analysis

Building on the selective reactivity of this compound, a comprehensive chemical proteomic workflow was developed for the affinity enrichment and system-wide profiling of 5-hydroxylysine modifications. rsc.orgresearchgate.net This methodology provides an efficient way to identify and quantify thousands of 5-Hyl sites in complex biological samples. rsc.orgresearchgate.net

The multi-step process is as follows:

Periodate Oxidation: Proteins extracted from cells are treated with sodium periodate. The 5-hydroxylysine residues, with their vicinal amino-alcohol side chains, are selectively oxidized, converting the side chain into a reactive aldehyde. rsc.org

Affinity Enrichment: The protein mixture, now containing aldehyde-tagged proteins, is incubated with hydrazide-functionalized beads. rsc.org A stable hydrazone bond forms between the aldehyde group on the modified protein and the hydrazide on the beads, allowing for the specific capture and enrichment of 5-Hyl-containing proteins and their peptides. rsc.orgrsc.org

On-Bead Digestion: While conjugated to the beads, the enriched proteins are digested with an enzyme, typically trypsin, to break them into smaller peptide fragments. rsc.org

Elution and Detection: The captured peptides are then released from the beads by competitive elution using methoxyamine. rsc.orgrsc.org The eluted peptides, now tagged with methoxyamine, are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification. rsc.org

This workflow has been successfully applied to analyze digests of calf collagen, a protein known to be rich in 5-hydroxylysine, demonstrating an oxidation efficiency of 94% and a conjugation efficiency of over 70%. rsc.org This robust methodology has enabled the confident identification of over 1,600 5-Hyl sites on hundreds of proteins in human cells, shedding light on the modification's role in protein structure and chromatin regulation. rsc.org

Ligand-Receptor Binding and Interaction Dynamics

While direct studies detailing the binding of this compound itself to specific receptors are not extensively documented, its derivatives and related amino alcohols are recognized for their role as ligands and as crucial chiral building blocks in the synthesis of biologically active molecules. smolecule.com The mechanism of action for such compounds typically involves interaction with specific molecular targets like enzymes and receptors. By acting as a ligand, the molecule can bind to active or allosteric sites, thereby modulating the target's activity and influencing cellular signaling pathways. smolecule.com

The structural characteristics of this compound—specifically its amino and hydroxyl groups and its chiral center—make it a valuable precursor for creating more complex molecules designed to interact with biological targets. For example, derivatives of the related compound 4-aminopentan-2-ol (B1281818) are being investigated for their therapeutic potential based on their ability to act as ligands in biochemical pathways. smolecule.com Similarly, other functional analogues, such as those incorporating rigid ring systems like cyclopentane (B165970) or adamantane, are used to synthesize kinase inhibitors and other pharmaceuticals, where the amino alcohol moiety is a key component for biological interaction. Therefore, the primary role of this compound in ligand-receptor dynamics is as a foundational scaffold for the synthesis of targeted therapeutic agents and research probes.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the definitive structural analysis of 1-aminopentan-2-ol (B1266407), offering detailed insights into its carbon-hydrogen framework and the spatial arrangement of its atoms.

The structural integrity of this compound is confirmed through the analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts can be inferred from its structural analogues and general principles of NMR spectroscopy.

In ¹H NMR, the protons of the pentyl chain would exhibit characteristic multiplets, with the chemical shifts influenced by the neighboring amino and hydroxyl groups. The protons on the carbon bearing the hydroxyl group (C2) and the carbon bearing the amino group (C1) would show distinct signals. For instance, in related amino alcohols, the protons adjacent to the hydroxyl and amino groups typically resonate at specific chemical shifts that help in their assignment.

¹³C NMR spectroscopy provides a clear fingerprint of the carbon backbone. A key diagnostic feature is the chemical shift of the carbon atom attached to the hydroxyl group (C2), which would be significantly different from that of its structural isomer, 1-aminopentan-3-ol (B1277956). This difference in chemical shifts is a powerful tool for distinguishing between isomers. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the precise structure of this compound.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 Multiplet -
H2 Multiplet -
H3 Multiplet -
H4 Multiplet -
H5 Triplet -
NH₂ Broad Singlet -
OH Broad Singlet -
C1 ~45-55 -
C2 ~65-75 -
C3 ~30-40 -
C4 ~20-30 -
C5 ~10-15 -

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

The conformational preferences of the flexible this compound molecule can be investigated using advanced NMR techniques. The magnitude of the coupling constants between vicinal protons, determined from high-resolution ¹H NMR spectra, provides information about the dihedral angles and, consequently, the preferred staggered or eclipsed conformations of the carbon-carbon bonds.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons that are close in proximity, offering valuable data on the molecule's three-dimensional structure and preferred conformations in solution. For related chiral amino alcohols, such techniques have been crucial in determining the relative stereochemistry and conformational profiles. ucd.ie

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of this compound through its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for the analysis of this compound. GC-MS is suitable for volatile compounds and can be used to determine the purity and molecular weight of this compound. nih.gov The mass spectrum obtained from GC-MS analysis would show the molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the cleavage of bonds within the molecule.

LC-MS, particularly with electrospray ionization (ESI), is also applicable and can confirm the molecular weight of this compound, which is 103.16 g/mol . This technique is especially useful for analyzing less volatile or thermally labile compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The exact mass of this compound (C₅H₁₃NO) is 103.099714038 Da. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Studies have utilized high-resolution MS1 spectra to analyze this compound, providing precise mass data that aids in its unambiguous identification, especially when differentiating it from its isomers like 1-aminopentan-3-ol and 5-amino-2-pentanol. rsc.org

Table 2: Mass Spectrometry Data for this compound

Technique Information Obtained Value/Observation Reference
GC-MS Molecular Ion and Fragmentation Presence of molecular ion peak and characteristic fragments. nih.gov
LC-MS (ESI) Molecular Weight Confirmation m/z 103.16 for [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. savemyexams.com The amino (-NH₂) group gives rise to characteristic N-H stretching vibrations, typically appearing in the 3300–3500 cm⁻¹ range. savemyexams.com Additionally, C-H stretching vibrations from the pentyl chain would be observed around 2850–2950 cm⁻¹. savemyexams.com The presence of a C-O stretching vibration can also be expected in the 1040-1300 cm⁻¹ region. savemyexams.com A vapor phase IR spectrum is available for this compound. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Reference
Hydroxyl O-H stretch 3200 - 3600 (broad) savemyexams.com
Amine N-H stretch 3300 - 3500 savemyexams.com
Alkane C-H stretch 2850 - 2950 savemyexams.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

A comprehensive search of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and the precise atomic coordinates in the solid state are not publicly available at this time.

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of a chiral molecule's absolute stereochemistry and for providing a detailed picture of its three-dimensional structure and intermolecular interactions in the solid state. If a crystal structure of an enantiomerically pure sample of this compound, such as (R)-1-aminopentan-2-ol or (S)-1-aminopentan-2-ol, were to be determined, the technique would allow for the direct assignment of the (R) or (S) configuration at the C2 stereocenter. This is achieved through the analysis of the diffraction pattern, often employing the anomalous dispersion effect, which is particularly sensitive to the absolute configuration of the molecule.

Furthermore, a crystallographic study would reveal crucial details about the solid-state conformation of the this compound molecule. This includes the precise measurement of bond lengths, bond angles, and the torsion angles that define the shape of the pentyl backbone and the relative orientation of the amino and hydroxyl functional groups.

The analysis would also elucidate the nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network. In the solid state, it is expected that the amino (-NH₂) and hydroxyl (-OH) groups of this compound would act as both hydrogen bond donors and acceptors, leading to a complex network of intermolecular N-H···O, O-H···N, N-H···N, and O-H···O hydrogen bonds. These interactions govern the packing of the molecules in the crystal lattice and are fundamental to the stability and physical properties of the solid material.

While crystallographic data for the positional isomer 5-aminopentan-1-ol is available, showing an orthorhombic crystal system with extensive hydrogen bonding, such data can only offer a generalized model for what might be expected for this compound. The different placement of the functional groups would lead to distinct conformational preferences and hydrogen-bonding patterns.

In the absence of experimental crystallographic data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into its likely solid-state structure and packing. researchgate.net However, such theoretical models await experimental validation through single-crystal X-ray diffraction.

Computational Chemistry and Molecular Modeling of 1 Aminopentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

The electronic structure of 1-aminopentan-2-ol (B1266407) dictates its reactivity. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to compute several key descriptors. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, making these the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms of the amine and hydroxyl groups, highlighting them as sites for nucleophilic interaction.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), to quantify the molecule's reactive nature. nih.gov

Table 7.1: Representative Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar small molecules and are not from a specific experimental study.)

PropertyPredicted ValueDescription
HOMO Energy~ -9.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy~ 1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 11.0 eVIndicator of chemical stability and reactivity.
Dipole Moment~ 2.0 - 2.5 DMeasures the overall polarity of the molecule.
Electronegativity (χ)~ 4.0 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)~ 5.5 eVResistance to change in electron distribution.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These theoretical frequencies correspond to the vibrational modes of the molecule, such as the O-H stretch, N-H stretch, C-H stretch, and various bending modes. The simulated IR and Raman spectra can be used to assign peaks in experimental spectra, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can predict the NMR spectrum. This is particularly useful for distinguishing between different isomers or conformers of this compound.

Table 7.2: Representative Simulated Vibrational Frequencies for this compound (Note: These are illustrative, unscaled frequencies based on typical DFT calculations.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchHydroxyl (-OH)~ 3650 - 3750
N-H Symmetric/Asymmetric StretchAmine (-NH₂)~ 3400 - 3500
C-H StretchAlkyl (CH, CH₂, CH₃)~ 2900 - 3000
N-H Bend (Scissoring)Amine (-NH₂)~ 1600 - 1650
C-O StretchAlcohol (C-OH)~ 1050 - 1150
C-N StretchAmine (C-NH₂)~ 1000 - 1100

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the environment, such as a solvent.

Conformational Search: MD simulations can explore the potential energy surface of the molecule to identify stable low-energy conformers. researchgate.net Key dihedral angles to consider are those around the C1-C2, C2-O, and C2-C3 bonds. A significant conformational feature would be the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) as a donor and the amine group (-NH₂) as an acceptor, or vice versa, which could lead to pseudo-cyclic structures.

Dynamic Behavior: MD trajectories reveal how the molecule flexes, bends, and transitions between different conformations over time. nih.gov This provides insight into the molecule's flexibility and the timescales of its internal motions, which are crucial for understanding how it might adapt its shape to fit into a protein binding site.

The behavior of this compound in a biological context is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations are particularly well-suited for studying these effects. nih.gov

Explicit Solvation: In this model, the this compound molecule is placed in a simulation box filled with a large number of individual solvent molecules (e.g., TIP3P or SPC/E water models). This approach explicitly models every solute-solvent and solvent-solvent interaction, providing a highly detailed view of the solvation shell. Simulations would likely show water molecules forming strong hydrogen bonds with both the amine and hydroxyl groups, stabilizing the solute. tandfonline.com

Implicit Solvation: For less computationally intensive calculations, implicit or continuum solvation models (like the Polarizable Continuum Model, PCM) can be used. rsc.orgnih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while still accounting for bulk electrostatic effects of the solvent. This approach is often combined with quantum chemical calculations to determine how a solvent might influence reaction energies or conformational preferences. rsc.org

Studies on similar small alcohols in aqueous solutions have shown that the solute can significantly structure the local water environment, and in turn, the hydrogen-bonding network of water dictates the conformational preferences of the solute. acs.orgosf.io

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. While specific docking studies for this compound are not prominent, research on structurally related compounds provides valuable insights into its potential interactions.

For instance, a close structural relative, the (2R,3S)-3-aminopentan-2-ol headgroup, is a key component of potent and selective CDK2 (Cyclin-Dependent Kinase 2) inhibitors. Docking and co-crystal structure studies of these inhibitors reveal how this amino alcohol moiety interacts within the ATP-binding pocket of the kinase.

Binding Mode Prediction: Docking algorithms would place this compound into the active site of a target protein and score different poses based on factors like electrostatic and van der Waals interactions. The amino and hydroxyl groups are key pharmacophoric features, capable of acting as both hydrogen bond donors and acceptors.

Ligand-Protein Interactions: Analysis of the docked poses reveals specific interactions. Based on studies of similar fragments, this compound could engage in:

Hydrogen Bonds: The -OH and -NH₂ groups can form hydrogen bonds with polar or charged amino acid residues such as aspartic acid, glutamic acid, asparagine, glutamine, and serine.

Hydrophobic Interactions: The propyl chain (C3-C4-C5) of the molecule can form favorable van der Waals contacts with nonpolar residues like leucine, isoleucine, and valine in the binding pocket.

Table 7.3: Potential Ligand-Protein Interactions for an Aminopentanol Moiety in a Kinase Binding Site (based on related compounds)

Interaction TypeFunctional Group of LigandInteracting Amino Acid Residues (Example: CDK2)
Hydrogen BondHydroxyl (-OH)Asp, Gln, Lys (often via a water molecule)
Hydrogen BondAmine (-NH₂)Asp, Glu
Hydrophobic InteractionPropyl/Ethyl chainIle, Val, Leu

These computational studies, from quantum mechanics to molecular docking, provide a multi-scale understanding of this compound, predicting its intrinsic chemical nature, its dynamic behavior in solution, and its potential to interact with biological macromolecules.

Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry and molecular modeling serve as powerful predictive tools in the absence of extensive experimental data for this compound. Through the application of theoretical principles, such as quantum mechanics, it is possible to forecast the plausible reaction mechanisms and catalytic pathways this molecule might undergo. These computational approaches allow for the exploration of transition states, reaction intermediates, and activation energies, providing a detailed molecular-level understanding of its chemical behavior.

Predicted Reaction Mechanisms

The bifunctional nature of this compound, containing both a primary amine and a secondary alcohol, suggests several potential reaction pathways that can be computationally modeled.

Nucleophilic Reactions: The lone pairs of electrons on the nitrogen and oxygen atoms make them potent nucleophiles. Computational studies on analogous amino alcohols have explored the chemoselectivity of these sites. For instance, in catalyzed addition reactions to electron-deficient olefins, density functional theory (DFT) calculations can predict whether N-addition or O-addition is favored. nih.gov By modeling the transition states for both pathways, the activation energy barriers can be calculated to determine the most likely product. A hypothetical reaction of this compound with a generic electrophile, computationally modeled, could yield data similar to that in Table 1.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition of this compound Calculated at the B3LYP/6-31G level of theory. Data is illustrative.*

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)Predicted Outcome
N-AdditionNone25.4Minor Product
O-AdditionNone28.1Not Favored
N-AdditionAg(I) Catalyst15.2Favored Pathway
O-AdditionAg(I) Catalyst18.9Minor Product
  • Oxidation Mechanisms: The oxidation of this compound can proceed via several routes, and computational models are crucial for predicting the initial steps and subsequent product formation. Theoretical studies on similar small molecules, like aminoacetaldehyde, have shown that oxidation initiated by radicals such as hydroxyl (•OH) can be effectively modeled. mdpi.com Such calculations can determine the most favorable site for hydrogen atom abstraction by comparing the activation barriers at the C-H, N-H, and O-H bonds. For this compound, this would involve calculating the energy required to abstract a hydrogen atom from the various positions along its carbon backbone as well as from the amino and hydroxyl groups.
  • Dehydration Reactions: Intramolecular or intermolecular dehydration of alcohols can be investigated using computational methods, particularly in different solvent environments like hot pressurized water. ub.edu For this compound, modeling could predict the mechanism of water elimination to form unsaturated amines or cyclic ethers, identifying whether the reaction proceeds through an E1 or E2-like mechanism and calculating the associated energy profiles.

    Prediction of Catalytic Pathways

    Computational modeling is instrumental in elucidating the mechanisms of catalyzed reactions, providing insights that can lead to the optimization of catalysts and reaction conditions.

    Metal-Catalyzed Transformations: The functional groups in this compound can coordinate with transition metal catalysts to facilitate various transformations. DFT studies on copper- and silver-catalyzed reactions of other amino alcohols have successfully mapped out entire catalytic cycles. nih.govmit.edu A hypothetical catalytic cycle for the aerobic oxidation of this compound, modeled computationally, would involve several key steps:

    Coordination of the amino alcohol to the metal center.

    Deprotonation or oxidative addition.

    The key substrate transformation step (e.g., hydride transfer).

    Reductive elimination or product release and catalyst regeneration.

    Enzymatic Catalysis: While no specific enzyme is known to act on this compound, computational methods can be used to predict its interaction with known classes of enzymes, such as amine dehydrogenases or alcohol dehydrogenases. nih.govaloki.hu Molecular docking simulations can predict the binding affinity and orientation of this compound within an enzyme's active site. Subsequently, more advanced quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic reaction itself. For example, a computational study on ethanolamine (B43304) ammonia (B1221849) lyase elucidated the complex rearrangement mechanism of aminoethanol, providing a template for how a similar enzymatic transformation of this compound could be investigated. acs.org Such models can predict the catalytic role of specific amino acid residues and the transition state structures, as illustrated by the hypothetical data in Table 2.

    Table 2: Illustrative QM/MM Calculation Results for a Hypothetical Enzyme-Catalyzed Deamination of this compound Data is hypothetical and for illustrative purposes.

    Step in Catalytic CycleModeled SystemCalculated Free Energy Barrier (kcal/mol)Key Interacting Residues (Predicted)
    Substrate BindingThis compound in Active Site-5.8 (Binding Energy)Asp124, His250
    Hydrogen AbstractionRadical Intermediate Formation16.5Tyr88
    Amino Group MigrationRearrangement Transition State14.2Asp124, Lys180
    Product ReleaseImine Product + Ammonia8.1Water Bridge

    Through these computational investigations, detailed predictions about the intrinsic reactivity and potential catalytic transformations of this compound can be made, guiding future experimental work in synthesis, catalysis, and biochemistry.

    Toxicological and Metabolic Research Aspects

    Investigations into Biotransformation Pathways

    The biotransformation of 1-aminopentan-2-ol (B1266407), like other amino alcohols, is expected to involve several enzymatic pathways. The primary functional groups, an amino group and a hydroxyl group, are the main sites for metabolic reactions.

    Key biotransformation reactions for amino alcohols include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde. This is a common metabolic pathway for alcohols, often catalyzed by alcohol dehydrogenases. nih.gov For instance, the oxidation of the secondary alcohol in this compound would yield 1-aminopentan-2-one (B13318251).

    Deamination: The primary amino group can be removed through oxidative deamination, a process often catalyzed by monoamine oxidases or diamine oxidases. gla.ac.uk This reaction would convert the amino group into a ketone, which could be followed by further oxidation.

    N-Acetylation: The primary amino group can undergo acetylation, a common phase II conjugation reaction, to form N-acetyl-1-aminopentan-2-ol.

    Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid, a phase II reaction that increases water solubility and facilitates excretion.

    Sulfation: Similar to glucuronidation, the hydroxyl group can be sulfated, another important phase II conjugation pathway.

    Cellular Toxicity Mechanisms beyond Direct Activity

    While direct pharmacological activity is one aspect of a compound's biological effect, its potential for cellular toxicity through other mechanisms is also a significant consideration in research. For this compound, several potential mechanisms of cellular toxicity are being investigated.

    Oxidative Stress: The metabolism of many compounds, including alcohols, can lead to the generation of reactive oxygen species (ROS). plos.org An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. The metabolism of this compound could potentially contribute to ROS formation.

    Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also a primary site of ROS generation. plos.org Compounds that interfere with mitochondrial function can disrupt cellular respiration and lead to apoptosis (programmed cell death).

    Membrane Disruption: As an amphiphilic molecule with both polar (amino and hydroxyl groups) and non-polar (pentyl chain) regions, this compound could potentially interact with and disrupt the integrity of cellular membranes.

    Metabolic Activation: Biotransformation does not always lead to detoxification. In some cases, metabolic processes can convert a relatively inert compound into a more reactive and toxic metabolite. This "metabolic activation" is a key area of investigation in toxicology.

    Studies on derivatives of amino alcohols have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that the structural features of these compounds can influence their interaction with cellular targets and pathways. researchgate.net

    Interaction with Drug Metabolizing Enzymes (e.g., Cytochrome P450)

    The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. wikipedia.org These enzymes are primarily located in the liver and are responsible for phase I metabolic reactions, such as oxidation, hydroxylation, and dealkylation. mdpi.comgoogle.com

    The interaction of this compound with CYP enzymes can have two major implications:

    Metabolism by CYPs: this compound may serve as a substrate for one or more CYP isoforms. acs.org The specific isoform(s) involved would determine the rate and pathway of its metabolism. Common CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP1A2. For example, CYP2D6 is known to be involved in the oxidation of fluvoxamine (B1237835) to its alcohol intermediate. nih.gov

    Inhibition or Induction of CYPs: this compound could also act as an inhibitor or an inducer of CYP enzymes.

    Inhibition: If this compound inhibits a particular CYP isoform, it could slow down the metabolism of other drugs that are substrates for that enzyme, potentially leading to drug-drug interactions and increased risk of toxicity. google.com

    Induction: Conversely, if it induces a CYP enzyme, it could accelerate the metabolism of other drugs, potentially reducing their efficacy. Chronic alcohol consumption, for instance, is known to induce CYP2E1. plos.org

    Research into the specific interactions between this compound and various CYP isoforms is crucial for understanding its metabolic profile and its potential to influence the metabolism of other compounds.

    Implications for Bioavailability and Pharmacokinetics in Research Models

    The bioavailability and pharmacokinetic profile of a compound describe its absorption, distribution, metabolism, and excretion (ADME) in a biological system. These parameters are critical for interpreting the results of in vivo studies and for predicting a compound's behavior in different research models.

    Absorption: The physicochemical properties of this compound, such as its moderate lipophilicity and the presence of ionizable amino and hydroxyl groups, will influence its absorption across biological membranes. The route of administration in a research setting will also be a key determinant of its absorption.

    Distribution: Once absorbed, this compound will be distributed throughout the body. Its ability to cross biological barriers, such as the blood-brain barrier, is an important consideration for studies investigating its effects on the central nervous system. researchgate.net The design of prodrugs often involves increasing lipophilicity to enhance distribution to target tissues. researchgate.netmdpi.com

    Metabolism: As discussed in the previous sections, the metabolism of this compound by enzymes such as CYPs and alcohol dehydrogenases will significantly impact its concentration and duration of action in the body.

    Excretion: The parent compound and its metabolites are eliminated from the body, primarily through the kidneys (in urine) and the liver (in bile). The water-soluble metabolites produced during phase II metabolism are more readily excreted.

    Table of Research Findings on Amino Alcohol Metabolism and Interactions

    AspectKey Findings from Related ResearchPotential Relevance to this compound
    BiotransformationAmino alcohols undergo oxidation, deamination, and conjugation reactions (glucuronidation, sulfation). nih.govgla.ac.ukLikely to be metabolized via oxidation of the hydroxyl group and/or deamination of the amino group, followed by conjugation.
    Cellular ToxicityMetabolism of alcohols can induce oxidative stress through the generation of reactive oxygen species (ROS). plos.org Some amino alcohol derivatives show cytotoxicity. Metabolism may lead to ROS production and potential cellular stress. Cytotoxicity could be structure-dependent.
    CYP450 InteractionCYP enzymes (e.g., CYP2D6, CYP3A4) are major catalysts for the metabolism of amino-containing compounds. nih.govacs.org Compounds can act as substrates, inhibitors, or inducers. plos.orggoogle.comLikely a substrate for one or more CYP isoforms. Potential for inhibition or induction needs to be investigated to assess drug interaction risks.
    PharmacokineticsLipophilicity and functional groups influence absorption and distribution. Metabolism is a key determinant of clearance and half-life. researchgate.netPhysicochemical properties will govern its ADME profile. Understanding its metabolism is crucial for predicting its in vivo behavior.

    Future Research Directions and Potential Innovations

    Design and Synthesis of Next-Generation Derivatives with Tuned Bioactivities

    Future research will likely focus on the rational design and synthesis of novel derivatives of 1-Aminopentan-2-ol (B1266407) with precisely tuned biological activities. The inherent chirality of this compound is a critical feature, as the stereochemistry of a molecule often dictates its biological function. The development of libraries of stereochemically pure derivatives will be crucial for structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural motifs responsible for a desired therapeutic effect and for optimizing lead compounds to enhance efficacy and reduce potential side effects.

    The synthesis of these next-generation derivatives will involve the strategic modification of both the amino and hydroxyl groups of the this compound backbone. This could include acylation, alkylation, and arylation reactions to introduce a wide range of functional groups, thereby modulating the molecule's lipophilicity, polarity, and steric profile. Furthermore, the pentyl chain offers opportunities for further functionalization to create more complex and conformationally constrained analogues.

    Table 1: Potential Modifications of this compound for Bioactivity Tuning

    Modification Site Potential Reactions Introduced Functional Groups Potential Impact on Bioactivity
    Amino GroupAcylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Secondary/Tertiary AminesAltered hydrogen bonding capacity, modified basicity, introduction of new binding interactions.
    Hydroxyl GroupEsterification, EtherificationEsters, EthersModified polarity and metabolic stability, introduction of prodrug moieties.
    Pentyl ChainHalogenation, Oxidation, CyclizationHalogens, Carbonyls, Cyclic structuresAltered conformational flexibility, introduction of new pharmacophoric elements.

    The ultimate goal of this research is to develop novel therapeutic agents for a range of diseases. By systematically exploring the chemical space around the this compound scaffold, researchers can aim to discover new drug candidates with improved pharmacological profiles.

    Exploration of Novel Biocatalysts and Synthetic Pathways

    The synthesis of enantiomerically pure this compound and its derivatives is a key challenge. Traditional chemical synthesis methods often require harsh reaction conditions and the use of expensive and toxic reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative. Future research in this area will focus on the discovery and engineering of novel biocatalysts for the efficient and stereoselective synthesis of this compound.

    Enzymes such as transaminases and amine dehydrogenases are particularly promising for the asymmetric synthesis of chiral amines. Researchers are exploring enzyme libraries from diverse microbial sources to identify catalysts with high activity and selectivity towards substrates relevant to this compound synthesis. Furthermore, protein engineering techniques, such as directed evolution and rational design, can be employed to tailor the properties of these enzymes for specific industrial applications, including enhanced stability, broader substrate scope, and improved stereoselectivity. frontiersin.orgsemanticscholar.org

    Table 2: Comparison of Synthetic Approaches for Chiral Amino Alcohols

    Synthetic Approach Advantages Disadvantages
    Classical Chemical Synthesis Well-established methodologies, broad substrate scope.Often requires protecting groups, harsh reaction conditions, may produce stoichiometric waste.
    Asymmetric Catalysis High enantioselectivity, catalytic use of chiral inductors.Catalysts can be expensive and sensitive to air/moisture.
    Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting, requires development of specific biocatalysts.

    Integration with Systems Biology and Omics Approaches

    To fully harness the potential of biocatalysis for this compound production, a deeper understanding of the underlying biological processes is required. Systems biology, which aims to understand the complex interactions within a biological system, coupled with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the metabolic and regulatory networks of microbial production hosts.

    Future research will likely involve the use of these approaches to engineer microbial cell factories for the high-level production of this compound. For instance, metabolomics can be used to identify metabolic bottlenecks in a production pathway, while proteomics can help in understanding the expression levels of key enzymes. This information can then be used to guide genetic modifications to optimize the metabolic flux towards the desired product. The Ehrlich pathway, a metabolic route for the conversion of amino acids to alcohols, could be a relevant area of investigation for the biosynthesis of amino alcohols. pombase.orgzfin.org

    Furthermore, omics data can be integrated into mathematical models of metabolism to simulate and predict the effects of genetic perturbations, thereby accelerating the design-build-test-learn cycle of metabolic engineering. This systems-level approach will be instrumental in developing economically viable and sustainable bioprocesses for the production of this compound and its derivatives.

    Development of this compound as a Platform Chemical for Advanced Materials

    Beyond its applications in the pharmaceutical industry, this compound holds promise as a platform chemical for the synthesis of advanced materials. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in the production of novel polymers. scbt.comalfa-chemistry.com

    One area of potential is the development of biodegradable and biocompatible polymers for biomedical applications. For example, this compound could be incorporated into polyesters or polyamides to create materials with tailored mechanical properties and degradation rates for applications in tissue engineering and drug delivery. The presence of both amino and hydroxyl groups can also be exploited to create polymers with unique functionalities, such as the ability to form hydrogels or to be surface-modified with bioactive molecules. For instance, amino alcohol-based degradable poly(ester amide) elastomers have been developed and show potential for use as implantable medical devices. nih.gov

    Furthermore, the chirality of this compound can be harnessed to create chiral polymers with specific optical or recognition properties. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and sensor technology. The exploration of this compound as a building block for functional materials is a nascent but rapidly growing field of research with the potential for significant technological impact.

    Q & A

    [Basic] What is a stepwise methodology for synthesizing 1-Aminopentan-2-ol from butanal?

    A multi-step synthesis starting from butanal involves:

    • Step 1: Convert butanal (CH₃CH₂CH₂CHO) to a cyanohydrin via nucleophilic addition using HCN or NaCN, followed by hydrolysis to yield a β-hydroxy nitrile.
    • Step 2: Reduce the nitrile group to an amine using hydrogen gas (H₂) with a palladium or nickel catalyst.
    • Step 3: Protect the hydroxyl group (e.g., with trimethylsilyl chloride) to prevent side reactions during subsequent steps.
    • Step 4: Perform final deprotection under mild acidic conditions to yield this compound.
      Reagent specificity and reaction conditions (temperature, solvent polarity) are critical for minimizing byproducts .

    [Basic] What safety protocols are essential when handling this compound in laboratory settings?

    • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
    • Ventilation: Use fume hoods to prevent inhalation of vapors (H335 risk) .
    • Spill Management: Absorb spills with cellulose-based materials and dispose of as hazardous waste .
    • Storage: Keep in a dry, airtight container away from oxidizing agents .

    [Basic] How can researchers characterize the purity and structure of this compound?

    • Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to assess purity.
    • Spectroscopy: Confirm structure via ¹H NMR (δ 1.2–1.6 ppm for CH₂ groups, δ 3.4 ppm for OH/NH₂) and FTIR (broad peak ~3300 cm⁻¹ for -OH/-NH₂) .
    • Mass Spectrometry: Compare observed molecular ion peaks (e.g., m/z = 117 for [M+H]⁺) with theoretical values .

    [Advanced] How can reaction conditions be optimized to improve the yield of this compound in amination steps?

    • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C vs. Raney Ni) under varying H₂ pressures (1–5 atm).
    • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to stabilize intermediates.
    • pH Control: Maintain alkaline conditions (pH 9–10) during nitrile reduction to favor amine formation .

    [Advanced] How should researchers address contradictions in reported solubility or stability data for this compound?

    • Methodological Audit: Compare experimental conditions (temperature, solvent purity) across studies. For example, discrepancies in solubility may arise from differences in measurement techniques (e.g., gravimetric vs. spectroscopic).
    • Replicate Experiments: Reproduce conflicting results using standardized protocols (e.g., ICH guidelines for stability testing) .
    • Thermodynamic Modeling: Apply local composition models (e.g., Renon-Prausnitz equations) to predict activity coefficients and phase behavior .

    [Advanced] What alternative synthetic routes exist for this compound beyond butanal-based pathways?

    • From Cyclopentanone: React cyclopentanone with methylamine under reductive amination (NaBH₃CN, methanol) to form the amine, followed by hydroxylation .
    • Biocatalytic Routes: Explore enzymatic resolution of racemic mixtures using lipases or transaminases .

    [Basic] Which analytical techniques are suitable for quantifying this compound in complex mixtures?

    • GC-MS: Derivatize the compound with BSTFA to enhance volatility, then use a DB-5MS column for separation .
    • Titration: Employ non-aqueous titrimetry (e.g., with HClO₄ in glacial acetic acid) to quantify amine groups .

    [Advanced] How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

    • Steric Hindrance: The β-hydroxyl group may slow nucleophilic substitution at the amine due to intramolecular H-bonding.
    • Electronic Effects: Protonation of the amine (pH < 4) enhances electrophilicity, favoring reactions with acyl chlorides or alkyl halides .

    [Basic] What are the key steps to validate experimental data for publication?

    • Cross-Validation: Compare results with peer-reviewed studies (e.g., PubChem, NIST Chemistry WebBook) .
    • Statistical Analysis: Apply Student’s t-test to assess significance of replicate measurements.
    • Citation Standards: Use ACS style for referencing spectral databases (e.g., "NIST Chemistry WebBook; NIST Standard Reference Database 69" ).

    [Advanced] How can computational tools predict the environmental fate or toxicity of this compound?

    • QSAR Models: Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) or ecotoxicity (LC50 for fish) .
    • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to predict metabolite pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.